4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde
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Overview
Description
4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chloro group at the 4-position, a diethylamino group at the 7-position, and an aldehyde group at the 3-position of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde typically involves the condensation of 4-chloro-7-(diethylamino)-2-hydroxybenzaldehyde with appropriate reagents. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . The reaction conditions often include the use of concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids such as aluminum chloride or zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles, such as the use of reusable catalysts and solvent-free conditions, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with various nucleophiles, such as amines, to form substituted coumarins.
Condensation Reactions: The aldehyde group at the 3-position can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as primary and secondary amines (e.g., tert-butylamine, benzylamine) are commonly used.
Condensation Reactions: Reagents such as hydrazine and sodium ethoxide are used for forming hydrazones and Schiff bases.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed
Substituted Coumarins: Formed by substitution reactions at the 4-position.
Schiff Bases and Hydrazones: Formed by condensation reactions at the 3-position.
Carboxylic Acids and Alcohols: Formed by oxidation and reduction of the aldehyde group.
Scientific Research Applications
4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-7-dialkylaminocoumarins: These compounds have similar structures but differ in the nature of the alkyl groups attached to the amino group.
4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group at the 3-position.
Uniqueness
4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde is unique due to the presence of the aldehyde group at the 3-position, which allows it to participate in a wider range of chemical reactions compared to its carboxylic acid counterpart . Additionally, the combination of the chloro and diethylamino groups enhances its reactivity and biological activity .
Properties
IUPAC Name |
4-chloro-7-(diethylamino)-2-oxochromene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-3-16(4-2)9-5-6-10-12(7-9)19-14(18)11(8-17)13(10)15/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXXVTLWYIGJJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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